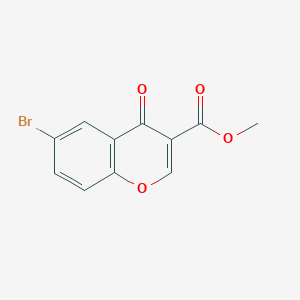
N-(2-formylpyridin-3-yl)-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-formylpyridin-3-yl)-2,2-dimethylpropanamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyridine ring substituted with a formyl group at the 2-position and a 2,2-dimethylpropanamide group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-formylpyridin-3-yl)-2,2-dimethylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of magnesium oxide nanoparticles as catalysts for the synthesis of pyridin-3-yl derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for the industrial production of this compound.
化学反応の分析
Types of Reactions
N-(2-formylpyridin-3-yl)-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
科学的研究の応用
N-(2-formylpyridin-3-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-formylpyridin-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The formyl group and the pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(2-formylpyridin-3-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds have similar structures but differ in the substitution pattern on the pyridine ring.
Pyridin-3-yl derivatives: These compounds have different substituents on the pyridine ring but share similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
N-(2-formylpyridin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-8-5-4-6-12-9(8)7-14/h4-7H,1-3H3,(H,13,15) |
InChIキー |
CZFSGKNSEBKJDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(N=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)


![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)

![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)

![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)

